6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system that includes a methoxy group at the 6th position and a tetrahydro-1,8-naphthyridine core.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is the 5-hydroxytryptamine (5-HT) receptor , also known as the serotonin receptor . This receptor plays a crucial role in regulating mood, appetite, and sleep, among other functions.
Mode of Action
This compound interacts with the 5-HT receptor by inhibiting the high-affinity uptake of serotonin . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its effects.
Biochemical Pathways
The action of this compound on the 5-HT receptor affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic signaling .
Result of Action
The increased serotonergic signaling resulting from the action of this compound can lead to various molecular and cellular effects. For instance, it has been reported to exert antidepressant-like behavioral effects in rats .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the high-affinity uptake of serotonin in a competitive manner, without affecting the uptake of dopamine or gamma-aminobutyric acid . Additionally, this compound increases the potassium-evoked release of serotonin from the retina . These interactions suggest that the compound may influence neurotransmitter regulation and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin transporters can alter serotonin levels, thereby influencing cell signaling pathways related to mood regulation and other neurological functions . Furthermore, this compound’s ability to modulate neurotransmitter release can affect gene expression patterns and metabolic activities within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of serotonin uptake is a key mechanism, where it competes with serotonin for binding sites on the transporter proteins . This competitive inhibition prevents serotonin from being reabsorbed into the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. Additionally, the compound’s ability to enhance potassium-evoked serotonin release suggests it may interact with ion channels or other regulatory proteins involved in neurotransmitter release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained alterations in neurotransmitter levels and cellular signaling pathways, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that high doses of this compound can lead to neurotoxicity and other detrimental effects on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may include oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound’s effects on metabolic flux and metabolite levels have been observed, indicating its role in broader metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for these transporters, which can affect its localization and accumulation in different cellular compartments . Studies have shown that this compound can accumulate in regions with high concentrations of serotonin transporters, such as the brain and retina, highlighting its targeted distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, its interaction with serotonin transporters suggests localization to synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This reaction typically yields the desired product in moderate to high yields (62-88%).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to yield tetrahydro derivatives.
Substitution: Alkyl halides react readily with 1,8-naphthyridines to form N-alkyl substituted derivatives through quaternary salt intermediates.
Common reagents used in these reactions include hydrogen gas, alkyl halides, and various catalysts such as iridium and manganese.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
1,6-Naphthyridines: Known for their anticancer and anti-HIV activities.
1,5-Naphthyridines: Used in the synthesis of various medicinal compounds.
1,8-Naphthyridines: Similar to this compound, these compounds are used in medicinal chemistry and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-5-7-3-2-4-10-9(7)11-6-8/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTAVFRLOHQFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NCCC2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236735 | |
Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-64-5 | |
Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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